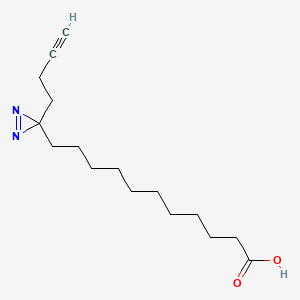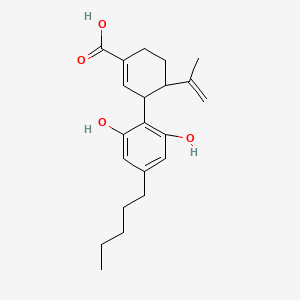![molecular formula C58H120N4O4 B10854027 1-[3-[4-[3-[Bis(2-hydroxydodecyl)amino]propyl]piperazin-1-yl]propyl-(2-hydroxydodecyl)amino]dodecan-2-ol](/img/structure/B10854027.png)
1-[3-[4-[3-[Bis(2-hydroxydodecyl)amino]propyl]piperazin-1-yl]propyl-(2-hydroxydodecyl)amino]dodecan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 246C10 is synthesized through a series of chemical reactions involving the incorporation of dioleoylphosphatidylethanolamine, cholesterol, and C16-PEG2000 ceramide . The synthesis involves the following steps:
Formation of the Core Lipid Structure: The core lipid structure is synthesized by reacting appropriate fatty acids with a piperazine derivative.
Incorporation of Functional Groups: The core structure is then modified to include ionizable groups, which enhance its ability to form nanoparticles.
Purification: The final product is purified using chromatographic techniques to achieve a purity of over 95%.
Industrial Production Methods: In industrial settings, the production of 246C10 involves large-scale synthesis using automated reactors and stringent quality control measures to ensure consistency and purity . The compound is typically stored at -20°C to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: 246C10 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the ionizable groups.
Substitution: Substitution reactions can be used to introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of 246C10 with modified functional groups, which can be tailored for specific applications .
Scientific Research Applications
246C10 has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of lipid nanoparticles for drug delivery systems.
Biology: Employed in the delivery of genetic material, such as mRNA, to cells for gene therapy.
Medicine: Utilized in the development of vaccines and therapeutic agents targeting specific diseases.
Industry: Applied in the formulation of advanced drug delivery systems and nanomedicine.
Mechanism of Action
The mechanism of action of 246C10 involves its ability to form lipid nanoparticles that encapsulate mRNA. These nanoparticles facilitate the delivery of mRNA into cells by:
Comparison with Similar Compounds
Dioleoylphosphatidylethanolamine (DOPE): A lipid used in the formulation of lipid nanoparticles.
Cholesterol: Commonly used in lipid nanoparticle formulations to enhance stability.
C16-PEG2000 Ceramide: A PEGylated lipid used to improve the biocompatibility of nanoparticles.
Uniqueness of 246C10: 246C10 is unique due to its ionizable nature, which allows for efficient encapsulation and delivery of mRNA. Its ability to form stable nanoparticles with high encapsulation efficiency makes it a valuable compound in the field of drug delivery and nanomedicine .
Properties
Molecular Formula |
C58H120N4O4 |
|---|---|
Molecular Weight |
937.6 g/mol |
IUPAC Name |
1-[3-[4-[3-[bis(2-hydroxydodecyl)amino]propyl]piperazin-1-yl]propyl-(2-hydroxydodecyl)amino]dodecan-2-ol |
InChI |
InChI=1S/C58H120N4O4/c1-5-9-13-17-21-25-29-33-39-55(63)51-61(52-56(64)40-34-30-26-22-18-14-10-6-2)45-37-43-59-47-49-60(50-48-59)44-38-46-62(53-57(65)41-35-31-27-23-19-15-11-7-3)54-58(66)42-36-32-28-24-20-16-12-8-4/h55-58,63-66H,5-54H2,1-4H3 |
InChI Key |
NLIUSFYZNWSAEC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(CN(CCCN1CCN(CC1)CCCN(CC(CCCCCCCCCC)O)CC(CCCCCCCCCC)O)CC(CCCCCCCCCC)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[[5-(2,3,5,6-Tetradeuterio-4-nitrophenyl)furan-2-yl]methylideneamino]imidazolidine-2,4-dione](/img/structure/B10853954.png)
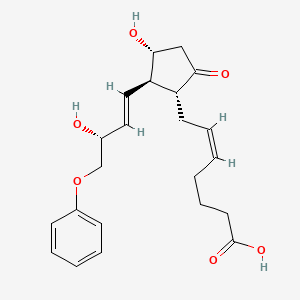
![(8-bromo-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-1-yl)methanol](/img/structure/B10853964.png)


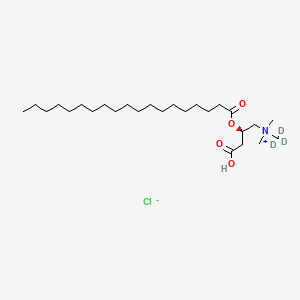
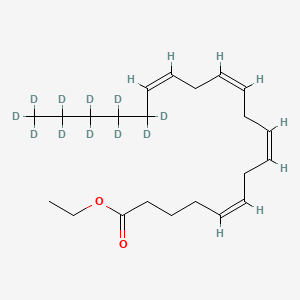
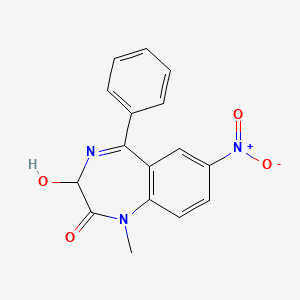
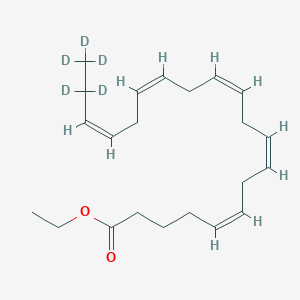
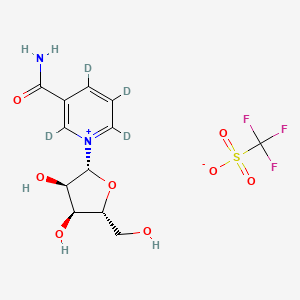
![4-[2-(5-amino-1H-pyrazol-4-yl)-4-(trifluoromethyl)phenoxy]-5-chloro-2-fluoro-N-(1,3-thiazol-4-yl)benzenesulfonamide](/img/structure/B10854007.png)
![11-(4-Acetylphenyl)-17-hydroxy-17-(3-hydroxyprop-1-enyl)-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B10854019.png)
